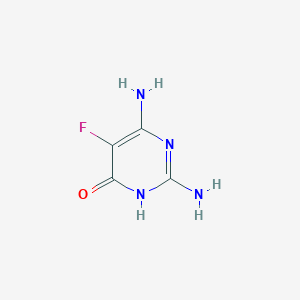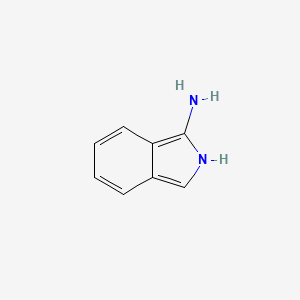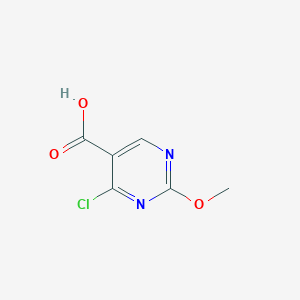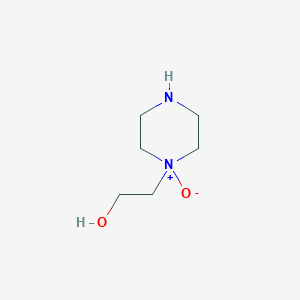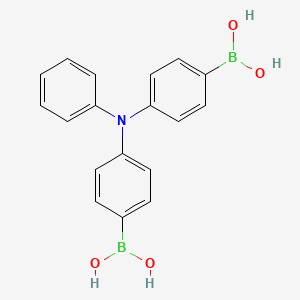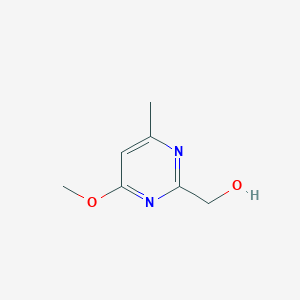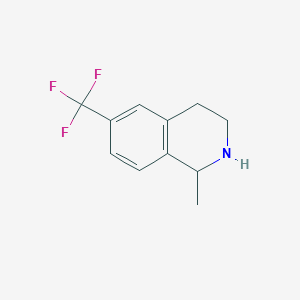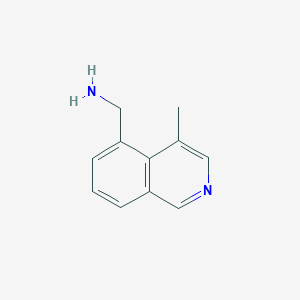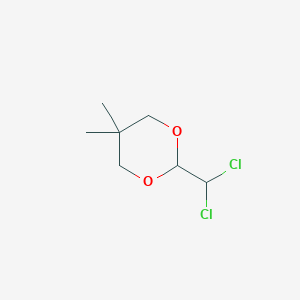
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Reaction Conditions:
Reactants: 2,2-dimethyl-1,3-propanediol, dichloromethyl methyl ether
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Typically an inert solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant flow rates) is common to optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dichloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Substitution: The dichloromethyl group can be substituted by nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Substitution: Functionalized dioxane derivatives
科学的研究の応用
Chemistry
In organic synthesis, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in polymer synthesis and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the dichloromethyl group is converted to a more oxidized state, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific conditions of the reaction.
類似化合物との比較
Similar Compounds
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Dichloromethyl methyl ether
Comparison
Compared to similar compounds, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of both dichloromethyl and methyl groups. This combination of features provides distinct reactivity and stability profiles, making it particularly useful in specific synthetic applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.
特性
分子式 |
C7H12Cl2O2 |
|---|---|
分子量 |
199.07 g/mol |
IUPAC名 |
2-(dichloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)3-10-6(5(8)9)11-4-7/h5-6H,3-4H2,1-2H3 |
InChIキー |
BIMANJZHFDZDFO-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


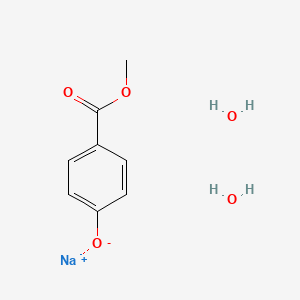

![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
